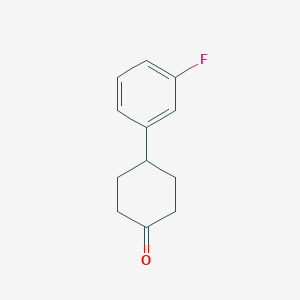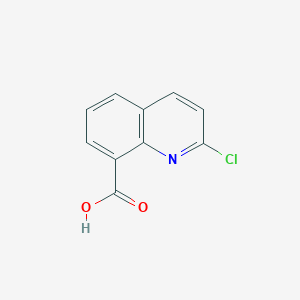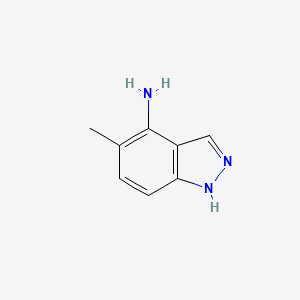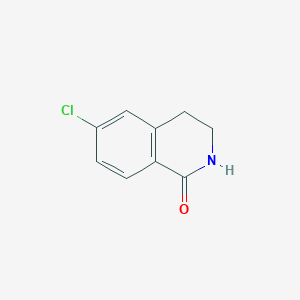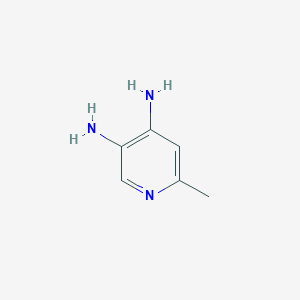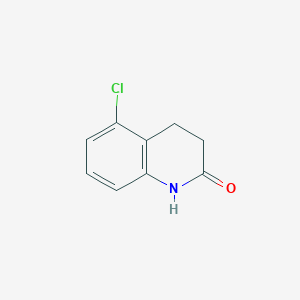
5-氯-3,4-二氢喹啉-2(1H)-酮
描述
5-chloro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the quinolinone family. It is a heterocyclic compound that has been the subject of extensive research due to its potential therapeutic applications.
科学研究应用
合成与化学
自由基环化反应: 3,4-二氢喹啉-2-酮在药物中很重要。产生3,4-二氢喹啉-2-酮衍生物的自由基环化反应是有限的。结合自由基和离子过程的串联反应为在中性条件下从简单的前体中合成这些化合物提供了一种有效的合成策略(王周、张亮、焦宁,2009)。
对映体纯衍生物的制备: 对映体纯苯并噻嗪可用于在温和条件下生成一系列对映体纯3,4-二氢喹啉-2(1H)-酮,表明其在生物和药理研究中的潜力(哈马塔&洪雪川,2007)。
润滑脂中的抗氧化剂: 3,4-二氢喹啉-2(1H)-酮的衍生物已被合成并评估为润滑脂中的抗氧化剂,显示了它们在工业应用中的潜力(莫达瑟·F·侯赛因、伊斯梅尔&拉比·埃尔阿德利,2016)。
光学和热应用
红外偏振膜的开发: 研究集中在一种基于3,4-二氢喹啉-2(1H)-酮的新物质上,该物质在近红外区域具有很强的吸收,用于开发热稳定偏振膜。这些薄膜可用于各种技术,如激光技术和电信号传感器(沙哈布等,2016)。
生物和药理学研究
- 微管蛋白聚合抑制剂: 已经发现3,4-二氢喹啉-2(1H)-酮的一些衍生物可以抑制微管蛋白聚合,表明在癌症治疗中具有潜在用途[(王晓峰等,2014)](https://consensus.app/papers/optimization-4ncycloaminophenylquinazolines-novel-wang/f579c870a40a541c993bdb955df5083e/?utm_source=chatgpt)。
有机合成中的催化: 1-甲基咪唑硫酸氢盐/三甲基氯硅烷体系作为合成3,4-二氢喹啉-2(1H)-酮的有效催化剂,突出了其在有机合成中的重要性(凯法亚提、阿斯加里&拉赫勒·汗贾尼安,2012)。
镉检测中的化学传感器: 发现5-氯-8-甲氧基喹啉的衍生物能选择性地对Cd2+离子作出反应,表明其作为环境监测中的化学传感器的潜力(L. Prodi等,2001)。
光氧化还原合成: 已经开发了一种光氧化还原一锅策略来获取3,4-二氢喹啉-2(1H)-酮。该方法高效且与各种底物相容,突出了其在药物和生物化学中的实用性(寿建新等,2022)。
抗自由基性能: 合成的4-芳基-3,4-二氢喹啉-2(1H)-酮表现出抗自由基活性,与抗氧化剂的开发相关(I. Mieriņa, A. Stikute, & M. Jure, 2014)。
抗菌剂: 合成了一种新型的4-氯-8-甲氧基喹啉-2(1H)-酮化合物,发现它具有抗菌活性,还显示出作为DNA促旋酶和羊毛甾醇14 α-脱甲基酶的抑制剂的潜力(S. Murugavel等,2017)。
属性
IUPAC Name |
5-chloro-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZVTNYJNDWQND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597529 | |
| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
72995-15-4 | |
| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

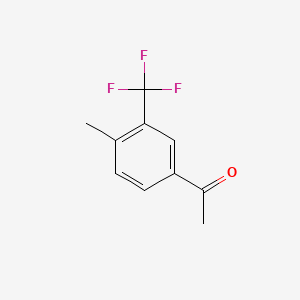
![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
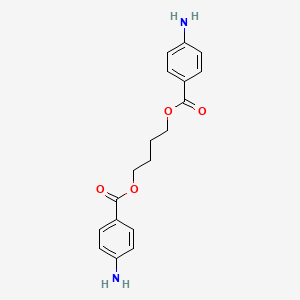
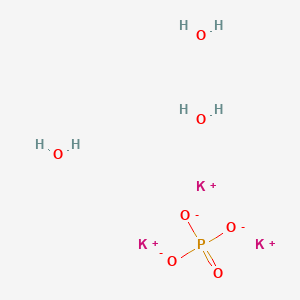
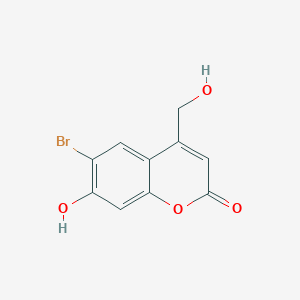
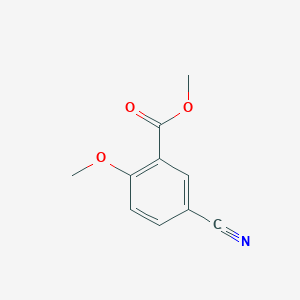
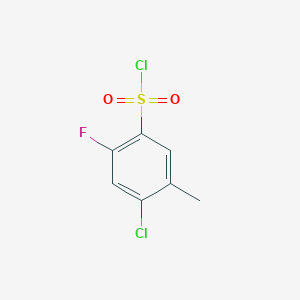
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)
